2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid is an organic compound that features both an isopropylamino group and a pyrazolyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid typically involves the functionalization of pyrazole derivatives. One common method involves the Rh(III)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This reaction provides a straightforward way to synthesize either C–H alkenylation products or indazole products in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical studies.
Industry: It can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which 2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in biochemical assays or pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Shares the pyrazolyl group but differs in the rest of the structure.
Imidazo[1,2-a]pyridines: These compounds have a similar fused bicyclic structure and are recognized for their wide range of applications in medicinal chemistry.
Properties
Molecular Formula |
C9H15N3O2 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(propan-2-ylamino)-3-pyrazol-1-ylpropanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-7(2)11-8(9(13)14)6-12-5-3-4-10-12/h3-5,7-8,11H,6H2,1-2H3,(H,13,14) |
InChI Key |
WMLKJLHVJQQHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(CN1C=CC=N1)C(=O)O |
Origin of Product |
United States |
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